Cyanine7.5 azide (chloride)

Description

Overview of Near-Infrared (NIR) Fluorophores in Biological Sciences

Near-infrared (NIR) fluorophores are a class of fluorescent dyes that absorb and emit light within the NIR region of the electromagnetic spectrum, typically defined as the wavelength range of 700 to 1700 nanometers. researchgate.net This spectral window is often referred to as the "biological window" because it offers significant advantages for imaging in living systems. researchgate.net Biological tissues have minimal autofluorescence in this range, and light scattering is considerably reduced compared to the visible spectrum. nih.govnih.gov These properties allow for deeper tissue penetration and a higher signal-to-noise ratio, making NIR fluorophores indispensable for in vivo imaging and other biomedical applications. nih.govnih.govacs.org

The NIR spectrum is further subdivided into NIR-I (700-900 nm) and NIR-II (1000-1700 nm) windows, with the latter offering even greater penetration depth and reduced scattering. researchgate.net While a variety of NIR fluorophores exist, including phthalocyanines and quantum dots, cyanine (B1664457) dyes are a prominent class due to their high molar absorptivity, strong fluorescence, and good photostability. nih.gov

Evolution and Significance of Cyanine Dye Scaffolds in Research

Cyanine dyes are a class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. nih.govresearchgate.net The length of this conjugated chain is a key determinant of the dye's absorption and emission wavelengths; with each addition to the chain, the absorption wavelength increases by approximately 100 nm. nih.gov This tunability allows for the creation of a wide range of dyes that fluoresce across the visible and NIR spectra. nih.govresearchgate.net

Historically, cyanine dyes were first used as photosensitizers in photography. nih.gov Their application in scientific research has since expanded dramatically. They are now widely used to label proteins, nucleic acids, and other biomolecules for a variety of fluorescence-based techniques, including microscopy, flow cytometry, and in vivo imaging. axispharm.cominterchim.frrsc.org The development of cyanine dyes with improved properties, such as increased quantum yield and photostability, continues to be an active area of research. nih.govbroadpharm.com For instance, incorporating a rigid bridged polymethine chain can increase the quantum yield. lumiprobe.comglpbio.com

The Strategic Role of Azide (B81097) Functionality in Advanced Cyanine Probes

The introduction of an azide group (–N₃) onto a cyanine dye scaffold represents a significant advancement in the design of molecular probes. The azide group is a key player in "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and can be performed in complex biological environments without interfering with native biochemical processes. interchim.frnih.gov

The most common click chemistry reaction involving an azide is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov A copper-free version, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is also widely used, particularly in living cells where the toxicity of copper is a concern. acs.org

The azide functionality allows for the covalent attachment of the cyanine dye to a wide range of biomolecules that have been modified to contain a complementary alkyne group. interchim.frmedchemexpress.com This bioorthogonal ligation strategy enables the precise and targeted labeling of proteins, nucleic acids, and other cellular components for visualization and tracking. acs.orgmedchemexpress.comresearchgate.net The small size and relative inertness of the azide group have minimal impact on the properties of the biomolecule being studied. ru.nl

Scope and Relevance of Cyanine7.5 Azide (Chloride) in Academic Research

Cyanine7.5 azide (chloride) is a specific example of an azide-modified NIR cyanine dye. medchemexpress.com As a member of the cyanine family, it possesses the characteristic polymethine structure and exhibits fluorescence in the NIR region. lumiprobe.comglpbio.com The "7.5" designation indicates its position within the cyanine series, with absorption and emission maxima in the long-wave infrared range. lumiprobe.comglpbio.com The azide group confers the ability to participate in click chemistry reactions, making it a versatile tool for labeling and imaging. lumiprobe.commedchemexpress.com The chloride anion is present to balance the positive charge on the cyanine scaffold.

This dye is particularly valuable for in vivo imaging due to the deep tissue penetration of its NIR fluorescence. lumiprobe.comglpbio.comantibodies.com Its ability to be conjugated to specific biomolecules via its azide handle allows researchers to track the location, movement, and interactions of these molecules within living organisms. medchemexpress.com The structure of some Cyanine7.5 derivatives includes a rigid bridged polymethine chain, which enhances the fluorescence quantum yield, resulting in a brighter signal. lumiprobe.comglpbio.com

Detailed Research Findings

Cyanine7.5 azide (chloride) is a heptamethine cyanine dye that is well-suited for near-infrared applications. Its spectral properties make it an analog of Cy7.5®. lumiprobe.comglpbio.com

| Property | Value |

| Excitation Maximum | ~788 nm lumiprobe.comantibodies.com |

| Emission Maximum | ~808 nm lumiprobe.comantibodies.com |

| Molar Extinction Coefficient | ~223,000 L·mol⁻¹·cm⁻¹ lumiprobe.comantibodies.com |

| Fluorescence Quantum Yield | 0.10 lumiprobe.com |

| Molecular Formula | C₄₈H₅₅ClN₆O glpbio.comantibodies.com |

| Molecular Weight | 767.44 g/mol glpbio.comantibodies.com |

This dye is soluble in organic solvents such as DMSO, DMF, and dichloromethane (B109758), but has low solubility in water. glpbio.comantibodies.cominterchim.fr For applications requiring high water solubility, a sulfonated version, sulfo-Cyanine7.5 azide, is available. lumiprobe.com The sulfo- derivative has a significantly improved fluorescence quantum yield (0.21) compared to the non-sulfonated version and even ICG (indocyanine green), a clinically approved NIR dye. lumiprobe.com

The azide group on Cyanine7.5 allows for its use in click chemistry, enabling the covalent labeling of alkyne-modified biomolecules. lumiprobe.commedchemexpress.cominterchim.fr This makes it a powerful tool for a variety of research applications, including:

In vivo imaging: The NIR fluorescence of Cyanine7.5 allows for deep tissue imaging with minimal background interference. axispharm.comlumiprobe.comglpbio.com

Fluorescence microscopy: It can be used to visualize labeled molecules within cells and tissues. axispharm.com

Construction of labeled biomolecules: It can be used to create fluorescently tagged proteins, antibodies, and nucleic acids for various biochemical and molecular biology assays. glpbio.commedchemexpress.com

The rigid bridged polymethine chain featured in some structures of Cyanine7.5 azide increases its quantum yield by approximately 20%, leading to a brighter fluorescent signal. lumiprobe.comglpbio.comantibodies.com

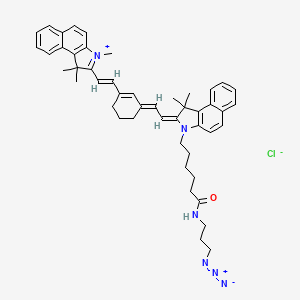

Structure

2D Structure

Properties

Molecular Formula |

C48H55ClN6O |

|---|---|

Molecular Weight |

767.4 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[(2E)-1,1-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanamide;chloride |

InChI |

InChI=1S/C48H54N6O.ClH/c1-47(2)42(53(5)40-26-24-36-17-8-10-19-38(36)45(40)47)28-22-34-15-13-16-35(33-34)23-29-43-48(3,4)46-39-20-11-9-18-37(39)25-27-41(46)54(43)32-12-6-7-21-44(55)50-30-14-31-51-52-49;/h8-11,17-20,22-29,33H,6-7,12-16,21,30-32H2,1-5H3;1H |

InChI Key |

FPZSVKZEBJWZOE-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C/C=C/5\C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCCN=[N+]=[N-])C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cyanine7.5 Azide

Synthetic Pathways to Heptamethine Cyanine (B1664457) Core Structures

The synthesis of the heptamethine cyanine core, the chromophore of Cyanine7.5, is a multi-step process that has been refined over the years. nih.govnih.govacs.org Generally, these syntheses involve the condensation of two nitrogen-containing heterocyclic precursors with a polymethine bridge. nih.govnih.gov

One common strategy involves a stepwise approach where different indoleninium or benzindoleninium moieties are condensed with a polymethine chain precursor. nih.gov For heptamethine dyes like Cyanine7.5, this typically involves the reaction of two equivalents of a heterocyclic salt with a linker molecule in a basic medium, often with heating. nih.gov For instance, derivatives of indolenine can be synthesized and subsequently reacted with a suitable polymethine chain precursor, such as a Vilsmeier-Haack reagent or a commercially available linker, in boiling acetic anhydride (B1165640) to form the symmetric heptamethine core. nih.gov

Another approach involves the condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. acs.org The formation of the aza-heterocycle salt through N-alkylation often requires high temperatures. acs.org To circumvent potential decomposition of temperature-sensitive functional groups, a modular approach can be employed where such groups are introduced in the final synthetic steps. acs.org

The rigidity of the polymethine chain can be enhanced by incorporating a six-membered ring system, such as a cyclohexenyl ring. nih.govuniver.kharkov.ua This structural modification has been shown to increase the stability of the dye and minimize aggregation in solution. nih.gov For example, heptamethine cyanine derivatives containing cyclohexenyl rings can be synthesized through the condensation of a Vilsmeier-Haack reagent with individual heterocyclic salts. nih.gov

Introduction of Azide (B81097) Moieties via Targeted Chemical Synthesis

The introduction of an azide group onto the cyanine core is a critical step that imparts the "click" chemistry functionality to the molecule. lumiprobe.commedchemexpress.com This transformation is typically achieved through targeted chemical synthesis, where a precursor molecule with a suitable functional group is converted to an azide.

A common method involves starting with a cyanine dye that has a reactive handle, such as a carboxylic acid or an amine. nih.govacs.org For instance, a monofunctional carbocyanine dye bearing a carboxylic acid can be synthesized. nih.gov This carboxylic acid can then be activated and reacted with an azide-containing nucleophile. Alternatively, a dye with a primary amine functionality can be converted to an azide using a diazotransfer reagent, such as imidazole-1-sulfonyl azide. d-nb.info

In some synthetic routes, the azide functionality is incorporated into one of the heterocyclic precursors before the condensation reaction to form the cyanine core. nih.gov This modular approach allows for the early introduction of the azide group, which can then be carried through the subsequent synthetic steps. acs.org For example, an azido-homoalanine derivative can be prepared and coupled to a cyanine dye precursor. acs.org

Post-Synthetic Modification Strategies for Cyanine7.5 Azide

The azide group on Cyanine7.5 serves as a versatile handle for a variety of post-synthetic modifications, primarily through bioorthogonal "click" chemistry reactions. lumiprobe.commedchemexpress.cominterchim.fr These reactions are highly selective and can be performed in aqueous environments, making them ideal for labeling biological molecules. interchim.fr

The most common modification is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where the azide group reacts with an alkyne-containing molecule to form a stable triazole linkage. medchemexpress.comnih.govinterchim.fr This reaction is widely used to conjugate Cyanine7.5 to proteins, nucleic acids, and other biomolecules that have been pre-functionalized with an alkyne group. interchim.frglpbio.comglpbio.cn

Another important click chemistry reaction is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction does not require a copper catalyst and proceeds readily between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). medchemexpress.com This makes SPAAC particularly useful for in vivo applications where the toxicity of copper is a concern. lumiprobe.com

Beyond click chemistry, the azide group can potentially undergo other chemical transformations, although these are less commonly employed for this specific dye.

Purification and Characterization Techniques in Synthetic Chemistry

The purification and characterization of Cyanine7.5 azide and its derivatives are essential to ensure their purity and structural integrity for subsequent applications.

Purification: Due to the polar nature of cyanine dyes, purification can be challenging. acs.org Common purification techniques include:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for purifying cyanine dyes. acs.orggoogle.com A C18 column is often used with a gradient of organic solvent (e.g., acetonitrile (B52724) or methanol) and water, sometimes with additives like trifluoroacetic acid (TFA). acs.orgrsc.org

Flash Column Chromatography: This technique is used for the purification of crude products, often with a silica (B1680970) gel stationary phase and a solvent system like dichloromethane (B109758) (DCM) and methanol. nih.govrsc.org

Gel Filtration Chromatography: This method is suitable for separating the dye from other components, especially in the case of sulfonated, water-soluble derivatives. lumiprobe.com

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This technique can be effective for purifying dye-labeled peptide nucleic acid (PNA) conjugates. nih.gov

Characterization: A combination of spectroscopic and spectrometric techniques is used to confirm the structure and purity of Cyanine7.5 azide:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are used to elucidate the molecular structure. nih.govacs.orgnih.gov One- and two-dimensional NMR experiments (COSY, HSQC, HMBC) can provide detailed assignments of all proton and carbon resonances. acs.orgnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and confirm the elemental composition of the synthesized compound. nih.govbohrium.com Electrospray ionization (ESI) is a common ionization technique for these molecules. rsc.org

UV-Visible Spectroscopy: The absorption spectrum is measured to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε), which are characteristic photophysical properties of the dye. antibodies.comnih.gov

Fluorescence Spectroscopy: The emission spectrum is recorded to determine the maximum emission wavelength (λem) and the fluorescence quantum yield. antibodies.comnih.gov

The purity of the final product is often assessed by a combination of HPLC and NMR. antibodies.comantibodies.com

Advanced Spectroscopic and Photophysical Characterization in Research Settings

Absorption and Emission Profile Analysis in Diverse Research Environments

Cyanine7.5 azide (B81097) is a near-infrared dye specifically designed for applications such as in vivo imaging, leveraging the transparency of biological tissues in the NIR window. antibodies.comlumiprobe.com Its characteristic absorption and emission profiles are fundamental to its application. Typically, Cy7.5 azide exhibits an absorption maximum (λ_abs) around 788 nm and an emission maximum (λ_em) at approximately 808 nm. antibodies.comlunanano.cabroadpharm.cominterchim.fr These spectral properties are largely attributed to the extended polymethine chain, a hallmark of cyanine (B1664457) dyes that allows for fine-tuning of their optical characteristics. glpbio.com

The structure of Cy7.5 often incorporates a rigid, bridged polymethine chain. antibodies.comlumiprobe.com This structural modification is a key feature, as it enhances the dye's brightness by increasing its fluorescence quantum yield. antibodies.comlumiprobe.com The azide group provides a reactive handle for "click chemistry," enabling the covalent labeling of biomolecules modified with alkyne groups. broadpharm.com The resulting conjugates can be used for a variety of fluorescence-based applications, including microscopy and in vivo imaging, where the low background fluorescence in the NIR region is a significant advantage. antibodies.comlumiprobe.com

The solvent environment can influence the precise spectral characteristics of cyanine dyes. Cy7.5 azide is typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758), with limited solubility in water. antibodies.cominterchim.fr This property is important when preparing the dye for labeling reactions with biomolecules, which are often conducted in aqueous buffers with a small amount of organic co-solvent. lumiprobe.com

Table 1: Spectral Properties of Cyanine7.5 Azide

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λ_abs) | 788 nm | antibodies.comlunanano.cabroadpharm.com |

Determination of Fluorescence Quantum Yield and Extinction Coefficient

The brightness of a fluorophore is a product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ_F). For Cy7.5 azide, these parameters are particularly high, making it a very bright dye in the NIR region. The molar extinction coefficient is reported to be approximately 223,000 M⁻¹cm⁻¹. antibodies.comlunanano.cabroadpharm.com This high value indicates a strong ability to absorb photons at its excitation maximum.

The fluorescence quantum yield of Cy7.5 azide is typically around 0.1. lunanano.cabroadpharm.com While this value may seem modest compared to some visible-range fluorophores, it is a significant improvement over other NIR dyes like indocyanine green (ICG). interchim.fr This enhancement is largely due to the rigid polymethine chain reinforced with a trimethylene bridge, which reduces non-radiative decay pathways. antibodies.combroadpharm.com Some sources indicate that this rigid structure can increase the quantum yield by as much as 20% compared to non-bridged analogs. antibodies.comlumiprobe.comlumiprobe.com The combination of a high extinction coefficient and a respectable quantum yield results in a bright fluorescent signal, which is crucial for sensitive detection in biological imaging.

Table 2: Photophysical Parameters of Cyanine7.5 Azide

| Parameter | Value | Reference |

|---|---|---|

| Molar Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹ | antibodies.comlunanano.cabroadpharm.com |

Investigation of Photostability and Photobleaching Kinetics in Biological Contexts

Photostability is a critical attribute for any fluorophore used in applications that require prolonged or intense illumination, such as single-molecule studies and super-resolution microscopy. acs.org Cyanine dyes, in general, are susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon photoexcitation. acs.org However, advancements in dye chemistry have led to the development of more robust derivatives.

The photostability of cyanine dyes can be enhanced through various strategies. One approach is the direct conjugation of triplet-state quenchers (TSQs) like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), or Trolox. nih.gov These molecules can reduce blinking and photobleaching by de-exciting the reactive triplet state of the fluorophore before it can undergo destructive chemical reactions. nih.gov While specific studies on the photobleaching kinetics of Cy7.5 azide are not abundant in the provided results, the principles derived from studies on similar cyanine dyes like Cy5 are relevant. For instance, the conjugation of TSQs has been shown to enhance the photostability of Cy5 by two- to sevenfold in oxygenated environments, which are more representative of cellular conditions. nih.gov

Kinetic modeling of photobleaching in cellular environments reveals that the process can be complex, often deviating from simple mono-exponential decay. nih.gov This complexity can arise from the fluorophore existing in different local environments within a cell, each with its own characteristic bleaching rate. nih.gov Understanding these kinetics is essential for accurately quantifying probe distribution and concentration from fluorescence images. nih.gov

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for probing the excited-state dynamics of fluorophores. aatbio.com This method measures the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. The fluorescence lifetime is an intrinsic property of a fluorophore and can be sensitive to its local environment, making it a valuable parameter for sensing applications.

For cyanine dyes, the excited-state dynamics are influenced by processes such as cis-trans isomerization of the polymethine chain, which can lead to transient dark states. acs.org Time-resolved fluorescence studies can provide insights into these processes. For example, time-resolved fluorescence spectra of Cy5 have been used to monitor its photoconversion to a blue-shifted species (Cy3) upon laser irradiation. acs.org Such studies are crucial for understanding potential artifacts in multi-color imaging experiments. acs.org While specific time-resolved data for Cy7.5 azide is not detailed in the search results, the general principles observed for other cyanine dyes are applicable and highlight the importance of this characterization method.

Evaluation of Environmental Responsiveness on Optical Properties

The optical properties of cyanine dyes, including their absorption and emission spectra, quantum yield, and fluorescence lifetime, can be sensitive to the polarity and rigidity of their local environment. researchgate.net This environmental responsiveness, sometimes referred to as solvatochromism, can be both a challenge and an opportunity. On one hand, it can complicate the interpretation of fluorescence intensity data, as changes in signal may reflect environmental shifts rather than concentration changes. On the other hand, it can be exploited to create fluorescent probes that report on local environmental parameters like viscosity or polarity. researchgate.net

For instance, the fluorescence of some dyes increases when they move from an aqueous environment to the less polar, more conformationally rigid environment of a protein binding site. researchgate.net This effect is often accompanied by a blue shift in the emission spectrum. Cyanine dyes are known to exhibit aggregation in aqueous solutions, which can lead to a decrease in their extinction coefficients and fluorescence quantum yields. researchgate.net The introduction of hydrophilic groups, such as sulfonate groups, is a common strategy to improve water solubility and reduce aggregation. researchgate.net While Cy7.5 azide itself is not sulfonated, understanding its behavior in different solvent systems and upon conjugation to biomolecules is essential for its effective use in biological research. interchim.frglpbio.com

Bioconjugation Strategies Employing Cyanine7.5 Azide Chloride Via Click Chemistry

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click chemistry reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne. lumiprobe.comnih.gov This reaction is widely used to conjugate Cyanine7.5 azide to alkyne-modified biomolecules. medchemexpress.commedchemexpress.com The reaction's efficiency is highly dependent on the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent. lumiprobe.comnih.gov

Optimizing reaction conditions is crucial for successful CuAAC-mediated bioconjugation, especially when dealing with sensitive biomolecules like proteins. Key parameters that are often adjusted include the concentrations of the copper catalyst, the alkyne- and azide-functionalized molecules, and the choice of solvent. For instance, in protein labeling, it is recommended to use a molar excess of the azide-functionalized dye to ensure efficient conjugation to the alkyne-modified protein. jenabioscience.com The reaction is typically performed in aqueous buffers, and the addition of organic co-solvents like DMSO or DMF can sometimes improve the solubility of the reactants. antibodies.comresearchgate.net

A critical aspect of optimization involves mitigating the potential for damage to biomolecules by reactive oxygen species (ROS) that can be generated by the copper catalyst in the presence of a reducing agent like sodium ascorbate. nih.govjenabioscience.com The order of reagent addition is also important; it is generally recommended to first mix the copper(II) salt with a stabilizing ligand before adding it to the solution containing the azide and alkyne substrates. The reaction is then initiated by the addition of the reducing agent. nih.gov

| Parameter | General Recommendation | Rationale |

| Reactant Ratio | 10-fold molar excess of azide-dye | To drive the reaction to completion and ensure efficient labeling of the alkyne-modified biomolecule. jenabioscience.com |

| Solvent | Aqueous buffer (e.g., phosphate (B84403) buffer) with optional co-solvents (e.g., DMSO, DMF) | To maintain the stability and solubility of biomolecules and reagents. antibodies.comresearchgate.net |

| Reducing Agent | Freshly prepared sodium ascorbate | To reduce Cu(II) to the active Cu(I) catalytic species. lumiprobe.comjenabioscience.com |

| Reaction Time | 8-16 hours | To allow for sufficient reaction completion. lumiprobe.com |

| Temperature | Room temperature | To maintain the integrity of most biomolecules. researchgate.net |

| Atmosphere | Inert gas (e.g., nitrogen or argon) | To minimize oxidation of the Cu(I) catalyst. lumiprobe.com |

The selection of an appropriate ligand is paramount in CuAAC reactions to stabilize the catalytically active copper(I) oxidation state and prevent its disproportionation or oxidation, which would render it inactive. nih.govjenabioscience.com Ligands also play a crucial role in preventing copper-mediated damage to biomolecules by minimizing the generation of ROS. nih.gov

Several types of ligands have been developed and utilized in CuAAC bioconjugations. Tris-(benzyltriazolylmethyl)amine (TBTA) was one of the early and commonly used ligands. google.com However, its low water solubility limited its application in biological systems. This led to the development of water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). jenabioscience.comresearchgate.net These ligands have been shown to accelerate the reaction rate and protect biomolecules from oxidative damage. nih.govresearchgate.net The choice of ligand can influence the reaction efficiency, and in some cases, a ligand test kit may be used to determine the optimal ligand for a specific application. jenabioscience.com For example, BTTAA has been shown to promote higher reaction efficiency under certain experimental conditions. jenabioscience.com

| Ligand | Key Features |

| TBTA | One of the first widely used ligands, but has low water solubility. google.com |

| THPTA | Water-soluble ligand that accelerates the reaction and protects biomolecules from damage. jenabioscience.comresearchgate.net |

| BTTAA | Water-soluble ligand that can promote higher reaction efficiency in some cases. jenabioscience.com |

| Bathophenanthroline Sulfonate (BPS) | A water-soluble ligand, but may have a lower stabilizing effect on Cu(I) compared to TBTA derivatives. researchgate.net |

| L-Histidine | A natural amino acid that can act as a biocompatible ligand with lower toxicity. researchgate.net |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a type of click chemistry that circumvents the need for a cytotoxic copper catalyst, making it particularly suitable for applications in living systems. interchim.frresearchgate.net This reaction relies on the use of a strained cyclooctyne (B158145) that readily reacts with an azide to form a stable triazole. interchim.fr Cyanine7.5 azide can be effectively used in SPAAC reactions for labeling biomolecules that have been modified with a cyclooctyne group. medchemexpress.commedchemexpress.com

Several cyclooctyne reagents have been designed and synthesized for SPAAC, each with varying reactivity and stability. researchgate.net Dibenzocyclooctyne (DBCO), also known as ADIBO, is one of the most reactive and widely used cyclooctynes for copper-free click chemistry. lumiprobe.com Its high reactivity allows for rapid labeling of azide-containing molecules. lumiprobe.com Other cyclooctyne derivatives, such as bicyclononynes (BCN), have also been developed and utilized. medchemexpress.com The choice of the cyclooctyne reagent can be tailored to the specific application, with some reagents offering features like increased water solubility or fluorescent properties. medchemexpress.comnih.govnih.gov For instance, sulfo-DBCO derivatives provide enhanced water solubility, which is advantageous for biological applications. lumiprobe.com

The primary advantage of SPAAC in biological research is its biocompatibility, as it eliminates the need for a toxic copper catalyst. interchim.fr This makes it an ideal method for labeling and tracking biomolecules in their native environment, including within living cells and whole organisms. interchim.frlumiprobe.com The bioorthogonal nature of the azide and cyclooctyne groups ensures that they react specifically with each other without interfering with other biological processes. interchim.fr This specificity, combined with the favorable NIR fluorescence properties of Cyanine7.5, allows for high-contrast imaging with low background signal, which is crucial for in vivo studies where tissue penetration of light is a concern. lumiprobe.comantibodies.com

Conjugation to Proteins and Antibodies for Molecular Tracking

Cyanine7.5 azide is frequently conjugated to proteins and antibodies to enable their tracking and visualization in biological systems. medchemexpress.commedchemexpress.commedchemexpress.com Both CuAAC and SPAAC can be employed for this purpose. In a typical CuAAC approach, the protein or antibody is first modified to introduce an alkyne group, which can then react with Cyanine7.5 azide. lumiprobe.com Alternatively, for SPAAC, the biomolecule is functionalized with a cyclooctyne moiety for subsequent reaction with the azide-bearing dye. interchim.fr Ready-to-use labeling kits are also commercially available, which often utilize amine-reactive chemistry (e.g., NHS esters) to attach the dye, although click chemistry provides a more specific and bioorthogonal approach. lumiprobe.com The resulting fluorescently labeled proteins and antibodies can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, to study their localization, trafficking, and interactions. medchemexpress.commedchemexpress.com

Labeling of Nucleic Acids: Oligonucleotides and Genomic Constructs

The precise labeling of nucleic acids is fundamental for tracking their location and function in molecular biology and nanotechnology. Cyanine7.5 azide is a valuable reagent for the fluorescent labeling of oligonucleotides and larger nucleic acid constructs through click chemistry. lumiprobe.cominterchim.fr The process typically involves the initial synthesis of a nucleic acid that has been modified to include an alkyne group. This modification can be introduced at either the 3' or 5' terminus, or even internally, during solid-phase oligonucleotide synthesis using an alkyne-bearing phosphoramidite. interchim.fr

Once the alkyne-modified oligonucleotide is synthesized and purified, it can be conjugated with Cyanine7.5 azide. aatbio.com This reaction, known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is performed under mild, aqueous conditions, which preserves the integrity of the nucleic acid structure. interchim.fraatbio.com The high specificity of the azide-alkyne reaction ensures that the dye is attached only at the intended alkyne site, yielding a precisely labeled probe with minimal non-specific products. interchim.fr This strategy of post-synthetic modification is highly efficient and avoids the potential complications of carrying a large dye molecule through the steps of chemical DNA/RNA synthesis. lumiprobe.com

This labeling method has been successfully applied to create fluorescent probes for various applications, including fluorescence in situ hybridization (FISH), microarray analysis, and the construction of nucleic acid-based nanoparticles. nih.govthermofisher.com For instance, research has demonstrated the effective conjugation of fluorescent dye-alkynes to azide-functionalized oligodeoxynucleotides (ODNs) with yields exceeding 85-90%, showcasing the robustness of the click chemistry approach for creating these conjugates. nih.gov The resulting Cyanine7.5-labeled oligonucleotides benefit from the dye's high extinction coefficient and NIR fluorescence, enabling sensitive detection in complex biological samples. axispharm.cominterchim.fr

Functionalization of Peptides and Small Molecule Ligands

Click chemistry with Cyanine7.5 azide provides a powerful and versatile method for labeling peptides and functionalizing small molecule ligands. medchemexpress.comglpbio.com Similar to nucleic acid labeling, the strategy relies on the presence of an alkyne group on the target peptide or small molecule. This alkyne handle can be incorporated during peptide synthesis by using an alkyne-containing unnatural amino acid or by chemically modifying the synthesized peptide. For small molecules, synthetic routes are designed to include an alkyne moiety at a position that does not interfere with the molecule's biological activity.

The azide group on Cyanine7.5 can then be "clicked" onto the alkyne-modified molecule. medchemexpress.com This reaction can be a copper-catalyzed (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) if a cyclooctyne derivative is used, the latter of which eliminates the need for a potentially cytotoxic copper catalyst. medchemexpress.commedchemexpress.com The resulting dye-conjugate can be used to track the localization and dynamics of the peptide or small molecule ligand in biological systems, such as in cell imaging or in vivo studies. medchemexpress.comglpbio.com

Research has shown that this conjugation strategy is effective for creating targeted imaging agents. For example, peptide fragments that target specific cellular receptors, such as the gastrin-releasing peptide receptor (GRPR) overexpressed in some cancer cells, have been conjugated to cyanine (B1664457) dyes. acs.org While some studies note challenges related to the hydrophilicity of the cyanine backbone affecting cellular uptake, the approach remains a key strategy for developing targeted probes. acs.org The functionalization of small molecule ligands with Cyanine7.5 azide allows for the creation of fluorescent probes to study drug-target engagement, receptor binding, and the development of targeted diagnostics.

Multiplexed Bioconjugation Approaches

Multiplexed imaging enables the simultaneous visualization of multiple biological targets within a single sample, providing a more comprehensive understanding of complex cellular processes. acs.org The selection of fluorophores with distinct, well-separated emission spectra is critical to minimize signal crosstalk between detection channels. acs.org

Cyanine7.5 is highly valuable for multiplexed applications due to its emission in the near-infrared region (around 808 nm). axispharm.com This positions its signal far from the visible-spectrum dyes commonly used in fluorescence microscopy, such as those emitting in the blue, green, and red channels (e.g., DAPI, FITC/Cy2, TRITC/Cy3, and Cy5). axispharm.comacs.org By pairing Cyanine7.5-labeled probes with probes labeled with other dyes like Cy3 and Cy5, researchers can simultaneously detect three or more different targets in one experiment. axispharm.com

A key advantage of using NIR dyes like Cyanine7.5 in multiplexing is the reduction of background autofluorescence from biological tissues, which is typically highest at shorter wavelengths. acs.org This leads to a higher signal-to-noise ratio and clearer images. An example of its utility in a multiplexed context is in advanced cyclic immunofluorescence methods. In one such platform, a Cyanine 7 (Cy7) dye was used to pre-label antibodies before conjugation to oligonucleotide barcodes. nih.gov The distinct spectral properties of Cy7 allowed for accurate quantification of the conjugation ratio without interference from the absorbance of the antibody (280 nm) or the oligonucleotide (260 nm), demonstrating its value in complex, multi-component labeling systems designed for high-dimensional spatial proteomics. nih.gov

| Application Area | Bioconjugation Strategy | Key Findings/Advantages | Reference |

|---|---|---|---|

| Oligonucleotide Labeling | CuAAC click chemistry between alkyne-modified oligonucleotides and Cyanine7.5 azide. | Enables precise, post-synthetic labeling with high efficiency. The NIR fluorescence is ideal for sensitive detection. | lumiprobe.cominterchim.frnih.gov |

| Peptide & Small Molecule Functionalization | CuAAC or SPAAC click chemistry between alkyne-modified peptides/ligands and Cyanine7.5 azide. | Creates targeted fluorescent probes for tracking molecular interactions and localization. | medchemexpress.commedchemexpress.comacs.org |

| Multiplexed Imaging | Used in combination with other fluorophores (e.g., Cy3, Cy5) that have spectrally separated emissions. | The NIR emission of Cy7.5 minimizes spectral overlap and background autofluorescence, enabling simultaneous detection of multiple targets. | axispharm.comacs.orgnih.gov |

Advanced Research Considerations and Emerging Trends for Cyanine7.5 Azide Chloride

Investigation of Photoconversion Mechanisms and Photochemical Stability

The utility of any fluorophore is intrinsically linked to its photostability and predictable behavior under illumination. For cyanine (B1664457) dyes, including Cyanine7.5, an emerging area of research is the investigation of photoconversion, a process where the dye transforms into a different, often blue-shifted, species upon photoexcitation. acs.org

Recent studies on related cyanine dyes like Cyanine5 (Cy5) have revealed that photooxidation, mediated by singlet oxygen, can lead to the cleavage of the polymethine chain. acs.org This process can result in the formation of a shorter-chain cyanine dye, such as Cyanine3 (Cy3) from Cy5, through a series of bond-cleavage and reconstitution events. acs.org This conversion is not merely a laboratory curiosity; it has been observed under typical fluorescence imaging conditions and even upon exposure to ambient light. acs.org The rate of this photoconversion can be influenced by the local concentration of the dye, with higher concentrations leading to a greater conversion ratio. acs.org

Understanding these mechanisms is critical for Cyanine7.5 azide (B81097) applications. Uncontrolled photoconversion can lead to artifacts in multicolor imaging, potentially causing misinterpretation of data. acs.org Future research will likely focus on elucidating the specific photoconversion pathways of Cyanine7.5 and developing strategies to either mitigate this process or harness it for specific applications. Enhancing photochemical stability is a key goal, as it directly translates to more robust and reliable imaging data. nih.gov

Elucidation of Structure-Activity Relationships and Design Principles

The performance of Cyanine7.5 azide is not static; it can be finely tuned through strategic chemical modifications. Understanding the relationship between the dye's structure and its functional properties is paramount for designing next-generation probes with enhanced capabilities. nih.govsioc-journal.cn The design of fluorescent probes typically involves three key components: a fluorophore, a recognition unit for targeting specific biomolecules, and a linker to connect them. nih.gov

Influence of Polymethine Chain Modifications

The polymethine chain is the conjugated backbone of cyanine dyes and a primary target for structural modification. sioc-journal.cn Functionalization of this chain can significantly improve the dye's stability, alter its photophysical properties, and influence its biological selectivity. sioc-journal.cn

One common strategy is the rigidification of the polymethine chain. For instance, introducing a rigid bridged structure, such as a cyclohexane (B81311) or trimethylene bridge, has been shown to increase the quantum yield of cyanine dyes by up to 20%. lumiprobe.comlumiprobe.comlumiprobe.com This structural constraint limits non-radiative energy loss through rotation, resulting in a brighter fluorescent signal. nih.gov However, complete conformational restraint of a heptamethine backbone has not always led to significant improvements in brightness or quantum yield, suggesting that factors other than photoisomerization, such as variations in bond angles or lengths, play a crucial role in the excited-state behavior of these dyes. nih.gov

The synthesis of chain-substituted dyes can be achieved through various methods, including the use of a conjugated dialdehyde (B1249045) containing a cyclic motif. nih.gov The size of the cyclic ring incorporated into the polymethine chain also has a notable effect. For example, a meso-chloro cyclohexene (B86901) motif has been reported to offer the highest molecular brightness compared to cyclopentene (B43876) and cycloheptene (B1346976) derivatives. nih.gov

Impact of Meso-Substituents on Probe Performance

The meso-position of the polymethine chain is another critical site for modification. Introducing substituents at this position can have a profound impact on the dye's photophysical properties and stability. nih.govresearchgate.net For instance, the presence of a meso-chloro group has been found to be crucial for the accumulation and prolonged retention of some cyanine dyes in tumors. nih.gov

Different substituents can be introduced at the meso-position, including halogens, oxygen, and thiol-containing groups. researchgate.net The introduction of a platinum-containing ligand at the meso-position has been used to create a prodrug for photodynamic therapy. nih.gov Sonogashira cross-coupling reactions can be employed to introduce meso-alkyne derivatives, which tend to be red-shifted compared to the parent dye. nih.gov Conversely, coupling simple aryl systems at the meso-position often results in a hypsochromic (blue) shift of about 20 nm. nih.gov These meso-aryl substituted dyes are reported to have excellent chemical and optical stability. nih.gov

| Meso-Substituent | Effect on Absorption/Emission | Other Notable Effects | Reference |

|---|---|---|---|

| Chloro (Cl) | - | Crucial for tumor accumulation and retention. | nih.gov |

| Platinum-containing ligand | Blue-shift in absorption (~5 nm), Red-shift in emission (~5 nm) | Creates a prodrug for photodynamic therapy. | nih.gov |

| Alkyne | Red-shifted | - | nih.gov |

| Simple Aryl Systems | Hypsochromic (blue) shift (~20 nm) | Excellent chemical and optical stability. | nih.gov |

Comparative Studies with Other NIR Fluorophores and Emerging Dye Systems

The selection of a fluorophore is a critical decision in experimental design, and Cyanine7.5 azide is often compared with other near-infrared (NIR) dyes. nih.gov The NIR window (roughly 700-1700 nm) is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper light penetration. nih.gov

Compared to the clinically approved Indocyanine Green (ICG), sulfo-Cyanine7.5, a water-soluble variant, exhibits a significantly higher fluorescence quantum yield due to its rigidified polymethine chain. lumiprobe.com While the absorption spectra are similar, this enhanced brightness makes sulfo-Cyanine7.5 a superior choice for many in vivo NIR imaging applications. interchim.fr

Other classes of dyes, such as squaraine dyes, are also being investigated as alternatives. researchgate.net In aqueous solutions, squaraine dyes typically have lower fluorescence quantum yields and lifetimes compared to cyanines. researchgate.net However, their quantum yields and lifetimes can substantially increase when bound to proteins. researchgate.net Squaraine dyes also exhibit higher photostability and a greater sensitivity of their fluorescence properties to the microenvironment, making them potentially better suited for use as fluorescent sensors. researchgate.net

The development of novel dye systems continues to expand the toolkit for biological imaging. The choice of the optimal fluorophore depends on a variety of factors, including the specific application, the required photophysical properties, and the desired biological targeting. nih.gov

| Fluorophore | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|

| Cyanine7.5 | High quantum yield (with rigidification), good for in vivo imaging. | Potential for photoconversion. | acs.orglumiprobe.com |

| Indocyanine Green (ICG) | Clinically approved, long history of in vivo use. | Lower fluorescence quantum yield compared to modified Cyanine7.5. | lumiprobe.com |

| Squaraine Dyes | Higher photostability, sensitive to microenvironment. | Lower quantum yield in aqueous solution. | researchgate.net |

Innovations in Data Analysis and Image Processing for Cyanine7.5 Azide Applications

The full potential of Cyanine7.5 azide as an imaging agent can only be realized through sophisticated data analysis and image processing techniques. As imaging technologies become more sensitive and generate larger datasets, the need for advanced computational tools becomes increasingly critical.

Innovations in this area are focused on several key aspects. Firstly, algorithms are being developed to correct for artifacts that can arise during image acquisition, such as those caused by photoconversion or photobleaching. By modeling the photophysical behavior of Cyanine7.5 azide, it is possible to develop computational methods to filter out these unwanted effects and improve the accuracy of the final image.

Secondly, advanced image analysis techniques are being employed to extract quantitative information from fluorescence images. This includes the development of automated cell segmentation and tracking algorithms, which are essential for high-throughput screening and dynamic cellular studies. For in vivo imaging, sophisticated software is used for co-registering fluorescence data with anatomical information from other imaging modalities, such as MRI or CT, to provide a more complete picture of biological processes.

Furthermore, the rise of machine learning and artificial intelligence is poised to revolutionize the analysis of imaging data from Cyanine7.5 azide applications. Deep learning models can be trained to recognize complex patterns in fluorescence images, enabling the automated identification of diseased tissues or the classification of different cell types with high accuracy.

Future Directions in Synthetic Chemistry and Biological Engineering for Advanced Probe Design

The future of Cyanine7.5 azide and related probes lies at the intersection of innovative synthetic chemistry and creative biological engineering. The goal is to develop "smart" probes that can not only visualize biological targets but also respond to their environment or even exert a therapeutic effect. nih.gov

In synthetic chemistry, efforts are underway to develop novel methods for modifying the cyanine scaffold. This includes the development of new cross-coupling reactions to introduce a wider variety of functional groups onto the polymethine chain and the exploration of new heterocyclic cores to fine-tune the photophysical properties of the dye. acs.org A key challenge is to develop synthetic strategies that are both efficient and versatile, allowing for the rapid generation of diverse libraries of cyanine probes for screening. sioc-journal.cn

Biological engineering offers a complementary approach to probe design. By genetically encoding protein tags that can be specifically labeled with Cyanine7.5 azide, researchers can achieve highly specific targeting of cellular structures and proteins. Furthermore, the principles of directed evolution can be applied to develop protein-based binders that recognize specific disease biomarkers with high affinity and selectivity. These binders can then be conjugated to Cyanine7.5 azide to create highly targeted imaging agents.

The ultimate goal is to create multifunctional probes that combine diagnostic and therapeutic capabilities. For example, a Cyanine7.5 azide-based probe could be designed to not only highlight a tumor for surgical resection but also to release a cytotoxic drug upon activation by light, a concept known as phototheranostics. nih.gov The continued development of advanced synthetic and biological engineering strategies will be essential for realizing the full potential of Cyanine7.5 azide in personalized medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.